2-Mercaptoethyl myristate
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Overview
Description
2-Mercaptoethyl myristate is a chemical compound with the molecular formula C16H32O2S. . This compound is characterized by the presence of a mercapto group (-SH) attached to an ethyl chain, which is further connected to a myristate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercaptoethyl myristate can be synthesized through the esterification of myristic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptoethyl myristate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
2-Mercaptoethyl myristate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-mercaptoethyl myristate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Isopropyl myristate: An ester of myristic acid and isopropanol, used in cosmetics and pharmaceuticals.
Methyl myristate: An ester of myristic acid and methanol, used as a flavoring agent and in the production of biodiesel.
Uniqueness
2-Mercaptoethyl myristate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other myristate esters, which lack the thiol functionality and thus have different applications and properties .
Properties
CAS No. |
29946-28-9 |
---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-sulfanylethyl tetradecanoate |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19/h19H,2-15H2,1H3 |
InChI Key |
BNZMFBWZRAWMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCS |
Origin of Product |
United States |
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